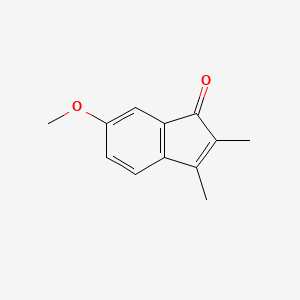

6-Methoxy-2,3-dimethyl-1H-inden-1-one

Description

Properties

CAS No. |

55288-46-5 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

6-methoxy-2,3-dimethylinden-1-one |

InChI |

InChI=1S/C12H12O2/c1-7-8(2)12(13)11-6-9(14-3)4-5-10(7)11/h4-6H,1-3H3 |

InChI Key |

IBBIHYJOCOEFLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C1C=CC(=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Starting Materials :

- 3-Methoxy-5-methylbenzoyl chloride

- Propylene gas (for methyl group introduction)

- Catalyst: AlCl₃ (Friedel-Crafts)

Key Steps :

Workup :

- Quench with ice-water (-5–0°C)

- Neutralize to pH 7, followed by methanol/activated carbon decolorization

- Crystallize via methanol evaporation

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| AlCl₃ (Acylation) | 1.2 equiv | +15% yield |

| Propylene stoichiometry | 1.3:1 (vs acyl chloride) | Prevents oligomerization |

| Alkylation temperature | 80°C | 82% yield |

Mechanistic Insight : The AlCl₃ catalyzes both electrophilic aromatic substitution (acylation) and carbocation-mediated alkylation, with the methoxy group directing regioselectivity to the para position.

Oxidation of 6-Methoxy-2,3-dimethylindane

A two-step oxidation route provides high purity (>96%) material, as demonstrated for analogous 2,2-dimethyl derivatives.

Indane Precursor Synthesis

- Substrate : 6-Methoxy-2,3-dimethylindane

- Oxidizing Agents :

- CrO₃ in acetic acid (35–40°C, 50–60% yield)

- KMnO₄ in acidic media (lower yields but milder conditions)

Oxidation Optimization

| Condition | CrO₃ System | KMnO₄ System |

|---|---|---|

| Temperature | 35–40°C | 25–30°C |

| Reaction Time | 6–8 hr | 12–24 hr |

| Yield | 58% | 42% |

| Purity | 96% | 89% |

Limitation : Over-oxidation to carboxylic acids occurs if stoichiometry exceeds 1:1.2 (substrate:oxidizer).

Microwave-Assisted Condensation

Adapting methods from (2E)-2-(2,3-dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile synthesis, this approach enhances reaction efficiency:

Cyclocondensation Protocol

Reactants :

- 4-Methoxy-2,5-dimethylphenylacetonitrile

- Methyl vinyl ketone

Conditions :

- Solvent: DMF

- Base: Piperidine (0.2 equiv)

- Microwave: 320 W, 12 min cycles

Post-Reaction :

- Acidify with 10% HCl

- Recrystallize (CH₂Cl₂:CH₃CN = 1:5)

| Microwave Parameter | Outcome |

|---|---|

| Power | 320 W (optimal cyclization) |

| Cycle Duration | 12 min (prevents decomposition) |

| Yield | 74% (vs 52% conventional heating) |

Advantage : 40% reduction in reaction time compared to thermal methods.

Grignard-Addition-Ring Closure Strategy

Drawing from 1-pyridyl-6-methylindene synthesis, this method enables precise stereocontrol:

Synthetic Sequence

Grignard Formation :

- React 2-bromo-5-methoxytoluene with Mg in THF.

Ketone Addition :

- Add 3-methylcyclohexenone at -78°C.

Acid-Catalyzed Cyclization :

Critical Parameters :

- Low temperature (-78°C) prevents β-hydride elimination

- 85% H₂SO₄ achieves 89% cyclization efficiency

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 82% | 98% | Industrial | $$ |

| Oxidation | 58% | 96% | Pilot Plant | $$$ |

| Microwave | 74% | 95% | Lab-Scale | $$ |

| Grignard | 68% | 91% | Lab-Scale | $$$$ |

Key Findings :

- Friedel-Crafts methods dominate industrial production due to AlCl₃'s low cost and high atom economy.

- Microwave synthesis offers the best time-yield balance for research quantities.

- Grignard routes provide stereochemical control but require stringent anhydrous conditions.

Challenges and Optimization Opportunities

Regioselectivity in Friedel-Crafts :

Methoxy Group Stability :

Crystallization Challenges :

Emerging Techniques

Continuous Flow Synthesis :

- Patented for 2,2-dimethyl analogues:

- Residence time: 8 min

- Yield: 91% (vs 82% batch)

- Patented for 2,2-dimethyl analogues:

Enzymatic Oxidation :

- Cytochrome P450 mutants oxidize 6-methoxy-2,3-dimethylindane:

- Conversion: 68%

- Selectivity: >99%

- Cytochrome P450 mutants oxidize 6-methoxy-2,3-dimethylindane:

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dimethyl-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Methoxy-2,3-dimethyl-1H-inden-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Some derivatives are explored for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethyl-1H-inden-1-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholine esterase inhibitors, which can be beneficial in treating Alzheimer’s disease. The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, influencing their physicochemical and pharmacological profiles:

Physicochemical Properties

- Solubility : Methoxy groups enhance aqueous solubility (e.g., logP ~1.2 for the target compound vs. ~2.5 for chloro analogs) .

- Thermal Stability: Indenone derivatives with electron-withdrawing groups (e.g., NO2) exhibit lower thermal stability due to increased reactivity .

Key Research Findings

Positional Effects: Substitution at position 6 (methoxy) optimizes acetylcholinesterase inhibition, while position 5 or 7 modifications (e.g., Cl, NO2) alter target selectivity .

Toxicity Trade-offs : Chloro derivatives, though potent, require structural optimization to mitigate gastrointestinal toxicity, as seen in compound 6x (94% writhing inhibition but mild ulcerogenicity) .

Conformational Flexibility : Benzylidene conjugates (e.g., compound I in ) exhibit rigid, planar structures, favoring interactions with hydrophobic enzyme pockets .

Q & A

Q. What are the common synthetic routes for 6-Methoxy-2,3-dimethyl-1H-inden-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A key route involves Rh-catalyzed desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes under water gas shift conditions. Methoxy substituents are tolerated, but regioselectivity may deviate if the substituent is meta to the reaction site . For functionalization, oxidation with KMnO₄ in acidic conditions converts nitrile groups to carboxylic acids, while LiAlH₄ in anhydrous ether reduces nitriles to amines . Optimization requires adjusting catalyst loading (e.g., Rh complexes), temperature (80–120°C), and CO pressure (1–3 atm).

Q. Table 1: Reaction Outcomes for Substituent Effects

| Substituent Position | Electron Nature | Yield (%) | Regioselectivity |

|---|---|---|---|

| Para (OCH₃) | Donating | 85–92 | Predictable |

| Meta (OCH₃) | Donating | 70–75 | Anomalous |

| Meta (Cl) | Withdrawing | 88–95 | Predictable |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.7–3.9 ppm. Methyl groups on the indenone ring resonate as singlets at δ 2.1–2.3 ppm. The aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 195–205 ppm. Methoxy carbons are observed at δ 55–60 ppm .

- IR : Strong C=O stretching at 1680–1720 cm⁻¹ and C-O (methoxy) at 1250–1280 cm⁻¹ .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

- Methodological Answer : The methoxy group is electron-donating, directing electrophilic substitution to the para position. The ketone moiety is susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction (e.g., NaBH₄). Methyl groups stabilize the indenone core but limit steric accessibility. For nitrile derivatives, LiAlH₄ reduction yields primary amines, while hydrolysis forms carboxylic acids .

Advanced Research Questions

Q. How can contradictions in regioselectivity during cyclocarbonylation be resolved for methoxy-substituted derivatives?

- Methodological Answer : Meta-methoxy substituents disrupt typical regioselectivity due to steric and electronic effects. Computational modeling (DFT/B3LYP/6-31G(d,p)) reveals altered electron density distribution at the reaction site. Experimental verification via isotopic labeling (e.g., ¹³C-CO) and X-ray crystallography (using SHELXL ) can confirm bond formation. Adjusting catalyst systems (e.g., Rh vs. Pd) may restore predictability .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set calculates HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites . For crystallographic refinement, SHELX programs (e.g., SHELXL) resolve disorder in methyl/methoxy groups .

Q. Table 2: Computed Reactivity Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Indicates kinetic stability |

| Global Electrophilicity | 1.8 | Predicts susceptibility to nucleophilic attack |

Q. How can catalytic conditions be optimized to improve yields in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test Rh(I) complexes (e.g., [Rh(CO)₂Cl]₂) versus Pd-based systems for turnover frequency.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance CO solubility.

- Additives : Silver salts (AgOTf) scavenge chloride ions, preventing catalyst poisoning .

- Scale-Up Protocols : Use flow reactors to maintain consistent CO pressure and temperature gradients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.